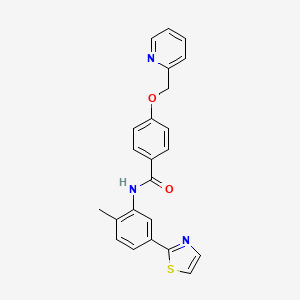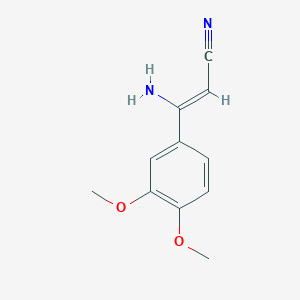
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile source under base-catalyzed conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with a nitrile compound in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: A related compound used in similar synthetic applications.
3,4-Dimethoxyphenethylamine: An alkaloid with biological activity.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(Z)-3-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-5,7H,13H2,1-2H3/b9-5- |
InChI Key |
ZUKAIUCXIBSUCR-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C#N)/N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


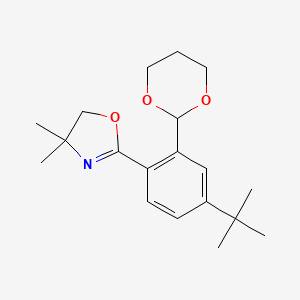
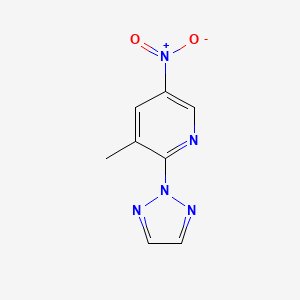
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
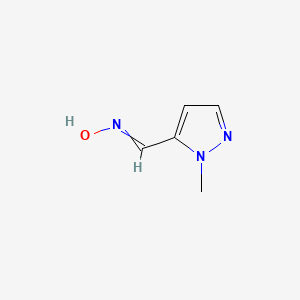
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

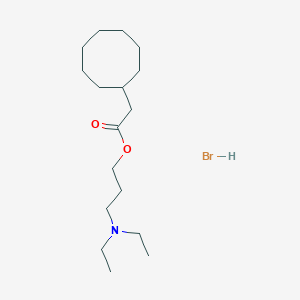
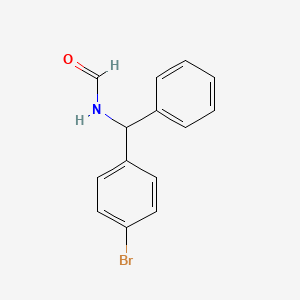
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
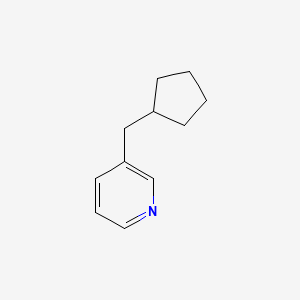
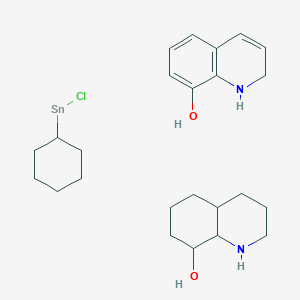
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
